1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a methylamino group, a propyl group, a chloro and fluorophenoxy group, and a thiazolyl group attached to an azetidin-2-one backbone .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of several different functional groups. The benzyl group is aromatic, the methylamino group could participate in hydrogen bonding, and the chloro and fluorophenoxy group could have interesting electronic effects .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, and the azetidin-2-one group could undergo reactions typical of lactams .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a benzyl group and a chloro and fluorophenoxy group could make the compound relatively non-polar and lipophilic .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-[benzyl(methyl)amino]propyl]-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2S/c1-27(13-16-6-3-2-4-7-16)10-5-11-28-21(19-14-31-15-26-19)22(23(28)29)30-20-9-8-17(25)12-18(20)24/h2-4,6-9,12,14-15,21-22H,5,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVNHVCDJAZRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C(C(C1=O)OC2=C(C=C(C=C2)F)Cl)C3=CSC=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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